molecular formula C16H15FN4O5 B1457013 N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide CAS No. 864245-86-3

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide

Cat. No. B1457013
CAS RN: 864245-86-3
M. Wt: 362.31 g/mol
InChI Key: PXCLOBPSDSYDFW-UHFFFAOYSA-N
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Description

“N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide” is a chemical compound . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .

Scientific Research Applications

Antitubercular Agent Development

This compound has been explored for its potential as an antitubercular agent. Derivatives of similar molecular structures have shown potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The structural analogy suggests that N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide could be a candidate for further optimization in the search for novel, affordable antitubercular medications.

Anti-Fibrosis Research

Compounds with related frameworks have been synthesized and assessed for their anti-fibrotic activities . Given the similarity in chemical structure, it’s plausible that N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide could also be investigated for its efficacy in treating fibrotic diseases, potentially offering a new avenue for therapeutic intervention.

Agricultural Chemical Development

Fluorinated pyridines, which are part of the compound’s structure, have been utilized as precursors in the synthesis of herbicides and insecticides . This indicates that the compound may have applications in the development of new agricultural chemicals that could help in pest control and crop protection.

Organic Synthesis Intermediate

The compound’s structural components, such as 4-fluoro-2-nitrophenol, have been used in the preparation of other organic compounds, including anilines . This suggests that N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide could serve as an intermediate in the synthesis of a wide range of organic molecules.

Catalysis Research

Related fluorinated pyridines have been employed as reactants in catalytic ligand preparations for regioselective synthesis processes . Therefore, the compound could be explored for its potential role in catalysis, possibly enhancing the efficiency of chemical reactions in pharmaceutical or material science research.

properties

IUPAC Name

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5/c17-13-9-11(21(23)24)1-2-14(13)26-12-3-4-18-15(10-12)19-16(22)20-5-7-25-8-6-20/h1-4,9-10H,5-8H2,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLOBPSDSYDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864245-86-3
Record name N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenoxy)pyridin-2-ylamine (1.00 g) in tetrahydrofuran (50 ml) were added triethylamine (1.12 ml) and phenyl chloroformate (0.906 ml) while stirring in an ice bath, followed by stirring in an ice bath for 1 hr. The reaction mixture was concentrated under a reduced pressure to give a residue, to which N,N-dimethylformamide (16 ml) and morpholine (1.4 ml) were added, followed by stirring at room temperature for 4.5 hrs. The reaction mixture was partitioned between ethyl acetate (150 ml) and water (100 ml). The organic layer was washed with a 1 N aqueous solution of sodium hydroxide, brine, 1 N HCl and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a solid, which was then suspended in diethyl ether (50 ml), filtered, and dried under aeration to provide the titled compound (941 mg, 64.8%) as pale yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
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0.906 mL
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
Yield
64.8%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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